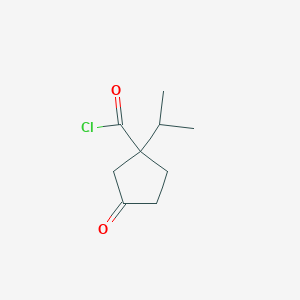

1-Isopropyl-3-oxocyclopentanoyl chloride

Description

Properties

Molecular Formula |

C9H13ClO2 |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

3-oxo-1-propan-2-ylcyclopentane-1-carbonyl chloride |

InChI |

InChI=1S/C9H13ClO2/c1-6(2)9(8(10)12)4-3-7(11)5-9/h6H,3-5H2,1-2H3 |

InChI Key |

KICKVNUFIMFIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(=O)C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental data on 1-isopropyl-3-oxocyclopentanoyl chloride in the provided evidence, this comparison relies on structural analogs and general principles of organic chemistry.

Substituent Effects: Cyclopentanoyl Chlorides

| Compound Name | Substituents | Key Properties (Inferred) |

|---|---|---|

| This compound | 1-isopropyl, 3-oxo | High electrophilicity due to oxo group; steric hindrance from isopropyl reduces reaction rates with bulky nucleophiles. |

| 1-Methyl-3-oxocyclopentanoyl chloride | 1-methyl, 3-oxo | Lower steric hindrance than isopropyl analog; faster reaction kinetics with nucleophiles. |

| 1-Isopropylcyclopentanoyl chloride | 1-isopropyl, no oxo | Reduced electrophilicity (lack of electron-withdrawing oxo group); solubility in non-polar solvents enhanced by isopropyl. |

Key Findings :

- The oxo group in this compound increases its reactivity compared to non-oxo analogs (e.g., 1-isopropylcyclopentanoyl chloride) by polarizing the carbonyl group .

- Steric effects : The isopropyl group impedes nucleophilic attack relative to smaller substituents (e.g., methyl), as seen in comparisons of acyl chloride reactivity trends .

Functional Group Comparisons

Acyl Chlorides vs. Phosphonofluoridates ()

The provided evidence describes phosphonofluoridates (e.g., O-1-Ethylheptyl ethylphosphonofluoridate, C₁₁H₂₄FO₂P), which share structural features like branched alkyl chains. However, phosphonofluoridates exhibit distinct reactivity due to the P=O and P-F bonds, making them more hydrolytically stable than acyl chlorides. Acyl chlorides like this compound react rapidly with water, whereas phosphonofluoridates require stronger nucleophiles or acidic conditions .

Cyclic Alcohols vs. Acyl Chlorides ()

1-Methylcyclopentanol (C₆H₁₂O) lacks the reactive acyl chloride moiety but shares a cyclopentane backbone. The alcohol group in 1-methylcyclopentanol confers higher polarity and lower reactivity compared to the electrophilic carbonyl in this compound. This highlights the critical role of functional groups in determining chemical behavior .

Solubility and Stability

- Solubility: The isopropyl group in this compound likely reduces solubility in polar solvents (e.g., water) compared to analogs with smaller substituents (e.g., methyl). This aligns with trends observed in isopropylcyclopentane (), a hydrocarbon with significant hydrophobicity .

- Stability : Acyl chlorides are generally moisture-sensitive, but steric protection from the isopropyl group may slow hydrolysis relative to less hindered analogs.

Limitations and Notes

- Experimental validation is required to confirm inferred properties such as reaction kinetics and solubility.

Q & A

Q. Optimization Strategy :

- Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation.

- Purify via fractional distillation under reduced pressure to isolate the product from unreacted starting materials .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 190.6 (M+H⁺) .

- IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1250 cm⁻¹ (C-Cl stretch) .

Methodological Note : Combine multiple techniques to resolve ambiguities. For example, GC-MS can distinguish between structural isomers by retention time and fragmentation patterns .

How can researchers address contradictions in reported reactivity data for this compound?

Advanced Research Question

Contradictions often arise from variations in experimental conditions or impurities. A systematic approach includes:

Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., anhydrous environment, inert gas purge) .

Impurity Profiling : Use HPLC with UV detection to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) that may skew reactivity data .

Kinetic Studies : Conduct time-resolved experiments to isolate primary reaction pathways from secondary processes. For example, monitor nucleophilic substitution rates with amines vs. alcohols .

Case Example : Discrepancies in hydrolysis rates may stem from trace moisture content. Karl Fischer titration can quantify water in solvents to standardize conditions .

What computational tools can predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The acyl chloride group exhibits high electrophilicity (f⁺ ~0.45), favoring nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating acylation .

- Retrosynthetic Software : Tools like ChemAxon or Reaxys propose synthetic pathways using the compound as a building block, validated against known analogs .

Validation : Compare computational predictions with experimental results for amidation or esterification reactions to refine models .

How does steric hindrance from the isopropyl group influence the compound’s reactivity?

Advanced Research Question

The isopropyl group introduces steric effects that:

- Reduce Nucleophilic Accessibility : Bulky substituents slow reactions at the carbonyl carbon (e.g., 20% lower yield in peptide coupling vs. unsubstituted analogs) .

- Modulate Solubility : Increased hydrophobicity necessitates polar solvents (e.g., acetonitrile) for homogeneous reactions .

Q. Experimental Design :

- Synthesize analogs with smaller alkyl groups (e.g., methyl, ethyl) and compare reaction kinetics via stopped-flow spectroscopy .

- Use X-ray crystallography to visualize steric interactions in crystal lattices .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for >240 min breakthrough time) and sealed goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors released during hydrolysis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Consideration : Monitor airborne concentrations using real-time IR sensors to ensure levels remain below PAC-2 (23 mg/m³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.